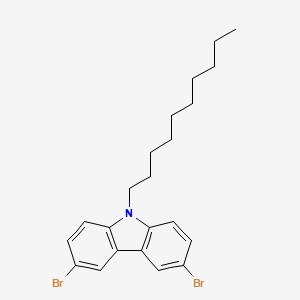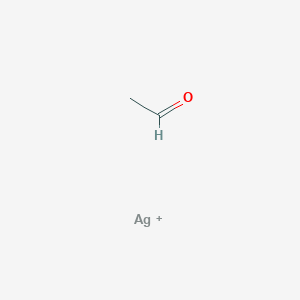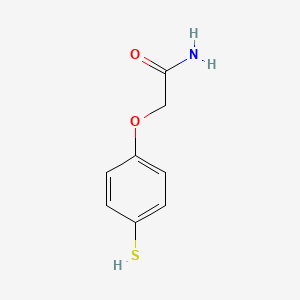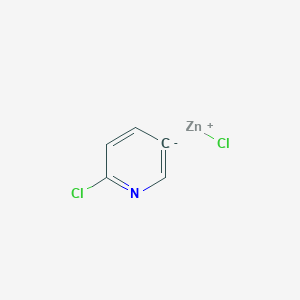
4-Formyl-2-hydroxyphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-hydroxyphenyl acetate is an organic compound with the molecular formula C10H10O4 It is known for its unique structure, which includes a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-2-hydroxyphenyl acetate can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formyl-2-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Alkyl halides, acid chlorides, in the presence of bases like pyridine or triethylamine.
Major Products:
Oxidation: 4-Formyl-2-hydroxybenzoic acid.
Reduction: 4-Hydroxymethyl-2-hydroxyphenyl acetate.
Substitution: Various ethers and esters depending on the substituent used.
Applications De Recherche Scientifique
4-Formyl-2-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Formyl-2-hydroxyphenyl acetate is primarily related to its functional groups. The formyl group can undergo nucleophilic addition reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
- Ethyl 2-(3-formyl-4-hydroxyphenyl)acetate
- 4-Hydroxybenzaldehyde
Comparison: 4-Formyl-2-hydroxyphenyl acetate is unique due to the presence of both a formyl and an acetate group, which provides distinct reactivity compared to similar compounds. For instance, while 4-hydroxybenzaldehyde lacks the acetate group, it is less versatile in certain synthetic applications. The ester derivatives, such as methyl and ethyl esters, offer different solubility and reactivity profiles, making this compound a valuable compound in specific contexts.
Propriétés
Numéro CAS |
624743-20-0 |
|---|---|
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(4-formyl-2-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-3-2-7(5-10)4-8(9)12/h2-5,12H,1H3 |
Clé InChI |
JNMXGGJQWFEHFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)

![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)



![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)


![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)

